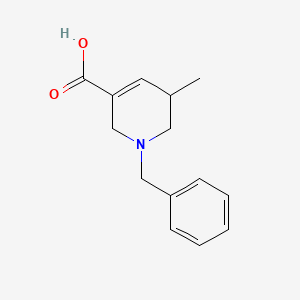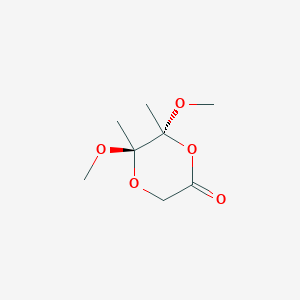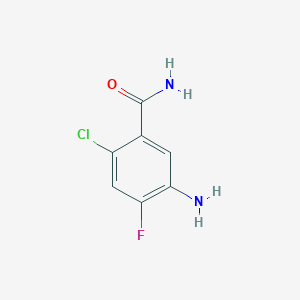![molecular formula C13H12F3NO2 B12978261 6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one](/img/structure/B12978261.png)
6'-(Trifluoromethyl)-2'H-spiro[cyclohexane-1,3'-furo[2,3-b]pyridin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one is a heterocyclic compound that contains a trifluoromethyl group and a spiro structure.
Preparation Methods
The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one typically involves radical trifluoromethylation. . The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity .
Chemical Reactions Analysis
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form charge transfer complexes with acceptor molecules, influencing its pharmacological and therapeutic effects . These interactions can modulate the activity of specific enzymes or receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar compounds to 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one include other trifluoromethyl-substituted heterocycles, such as:
These compounds share the trifluoromethyl group, which imparts similar chemical properties. the unique spiro structure of 6’-(Trifluoromethyl)-2’H-spiro[cyclohexane-1,3’-furo[2,3-b]pyridin]-4-one distinguishes it from other compounds, potentially leading to different reactivity and applications .
Properties
Molecular Formula |
C13H12F3NO2 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-furo[2,3-b]pyridine-3,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)10-2-1-9-11(17-10)19-7-12(9)5-3-8(18)4-6-12/h1-2H,3-7H2 |
InChI Key |
PVJAMBKIGWBFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)COC3=C2C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


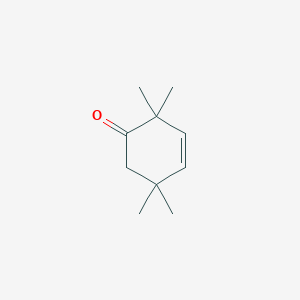
![Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B12978183.png)
![tert-Butyl 5-bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12978186.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12978190.png)
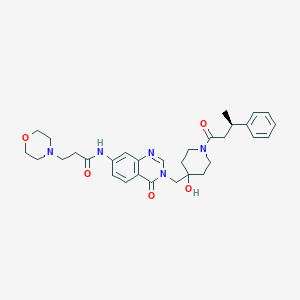
![(1R,4R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12978203.png)
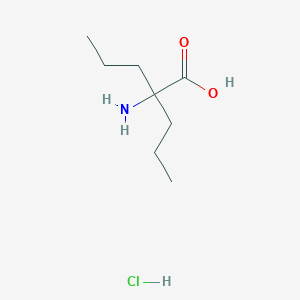


![1,7-Diaza-spiro[4.5]decane](/img/structure/B12978239.png)
